molecular formula C19H15FN6OS B11267991 N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide

N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide

Cat. No.: B11267991
M. Wt: 394.4 g/mol
InChI Key: LTXJUHDJRQHDMC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,2,3-triazole and 1,2,4-thiadiazole core, substituted with a 4-fluorophenyl group and a para-methylbenzamide moiety. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and lipophilicity, while the methyl group on the benzamide may influence steric interactions in target binding .

Properties

Molecular Formula

C19H15FN6OS

Molecular Weight

394.4 g/mol

IUPAC Name

N-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C19H15FN6OS/c1-11-3-5-13(6-4-11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)15-9-7-14(20)8-10-15/h3-10H,1-2H3,(H,21,22,24,27)

InChI Key

LTXJUHDJRQHDMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide typically involves multiple steps, starting with the preparation of the triazole and thiadiazole intermediates. The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The thiadiazole ring is often formed via the cyclization of thiosemicarbazide with a suitable carbonyl compound. The final step involves coupling the triazole and thiadiazole intermediates with 4-fluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl Substitutions

  • G193-0152 (Ortho-Fluoro Derivative):
    This compound differs only in the position of the fluorine atom on the phenyl ring (2-fluorophenyl vs. 4-fluorophenyl). The ortho-substitution may reduce planarity and alter binding affinity compared to the para-substituted analogue. Molecular weight (410.43 g/mol) and core structure (C19H15FN6OS) are identical, but steric hindrance from the ortho-fluorine could impact solubility and crystallinity .
  • Isostructural Thiazole Derivatives (Compounds 4 and 5):
    These thiazole-based compounds share the 4-fluorophenyl and triazole motifs but replace the thiadiazole with a thiazole ring. Crystallographic data (P̄1 symmetry, triclinic system) reveal planar conformations, suggesting that the target compound may adopt similar packing arrangements despite differences in heterocyclic cores .

Substituent Variations in Benzamide Derivatives

  • Methoxy-Substituted Analogues ():
    Compounds like N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide (G193-0162) introduce methoxy groups, increasing molecular weight (436.49 g/mol) and polarity. Methoxy substituents enhance hydrogen-bonding capacity but may reduce membrane permeability compared to methyl or fluorine groups .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogues

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound C20H16FN5OS 393.44 Not reported 4-Fluorophenyl, Methyl
G193-0152 (Ortho-Fluoro) C19H15FN6OS 410.43 Not reported 2-Fluorophenyl
G193-0162 (Methoxy) C21H20N6O3S 436.49 Not reported 3,4-Dimethoxyphenyl
Compound 8a () C23H18N4O2S 414.49 290 Acetyl, Pyridinyl

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